molecular formula C8H13NO4 B12998356 Diethyl 2-aminomaleate

Diethyl 2-aminomaleate

Cat. No.: B12998356
M. Wt: 187.19 g/mol
InChI Key: FFZBMYDDXULOPW-AATRIKPKSA-N
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Description

Diethyl 2-aminomaleate is an organic compound with the molecular formula C8H13NO4. It is a derivative of maleic acid, where the hydrogen atoms on the double-bonded carbon atoms are replaced by an amino group and two ethyl ester groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-aminomaleate can be synthesized through the reaction of maleic anhydride with diethylamine. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-aminomaleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-aminomaleate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form bioactive compounds.

    Industry: It is used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism by which diethyl 2-aminomaleate exerts its effects involves its ability to act as a nucleophile in various chemical reactions. The amino group can participate in nucleophilic substitution reactions, while the ester groups can undergo hydrolysis under acidic or basic conditions. These reactions allow it to interact with various molecular targets and pathways, making it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-aminomaleate is unique due to its combination of an amino group and two ester groups, which provides it with distinct reactivity compared to other similar compounds. This makes it particularly useful in the synthesis of complex organic molecules .

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

diethyl (E)-2-aminobut-2-enedioate

InChI

InChI=1S/C8H13NO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5H,3-4,9H2,1-2H3/b6-5+

InChI Key

FFZBMYDDXULOPW-AATRIKPKSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C(=O)OCC)/N

Canonical SMILES

CCOC(=O)C=C(C(=O)OCC)N

Origin of Product

United States

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